1-[2-(Furan-2-yl)-1,3-thiazolidin-2-yl]ethan-1-one
Overview
Description
1-[2-(Furan-2-yl)-1,3-thiazolidin-2-yl]ethan-1-one is an organic compound that features a unique structure combining a furan ring, a thiazolidine ring, and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Furan-2-yl)-1,3-thiazolidin-2-yl]ethan-1-one typically involves the reaction of furan-2-carbaldehyde with thiazolidine-2-thione in the presence of a base, followed by acylation. The reaction conditions often include:
Solvent: Common solvents include ethanol or methanol.
Base: Sodium hydroxide or potassium carbonate.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C).
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Furan-2-yl)-1,3-thiazolidin-2-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The thiazolidine ring can participate in nucleophilic substitution reactions, especially at the sulfur atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: 1-[2-(Furan-2-yl)-1,3-thiazolidin-2-yl]ethanol.
Substitution: Various substituted thiazolidin-2-yl derivatives.
Scientific Research Applications
Chemistry: 1-[2-(Furan-2-yl)-1,3-thiazolidin-2-yl]ethan-1-one is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential bioactivity. It has shown promise in preliminary studies as an antimicrobial and antifungal agent.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and resins, due to its reactive functional groups.
Mechanism of Action
The mechanism by which 1-[2-(Furan-2-yl)-1,3-thiazolidin-2-yl]ethan-1-one exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes in microbial cells. The compound’s structure allows it to bind to active sites, disrupting normal cellular functions.
Comparison with Similar Compounds
2-Acetylfuran: Similar in having a furan ring with an ethanone group but lacks the thiazolidine ring.
Thiazolidine-2-thione: Contains the thiazolidine ring but lacks the furan and ethanone groups.
Uniqueness: 1-[2-(Furan-2-yl)-1,3-thiazolidin-2-yl]ethan-1-one is unique due to its combination of a furan ring, a thiazolidine ring, and an ethanone group. This structural combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other compounds with similar individual components.
This detailed overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a compound of considerable interest for further research and development.
Properties
IUPAC Name |
1-[2-(furan-2-yl)-1,3-thiazolidin-2-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-7(11)9(10-4-6-13-9)8-3-2-5-12-8/h2-3,5,10H,4,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQYSYGAQPCZSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(NCCS1)C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30837604 | |
Record name | 1-[2-(Furan-2-yl)-1,3-thiazolidin-2-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30837604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
824969-44-0 | |
Record name | 1-[2-(Furan-2-yl)-1,3-thiazolidin-2-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30837604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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